syn-12-Hydroxydieldrin
Overview
Description
syn-12-Hydroxydieldrin: is a monohydroxylated metabolite of dieldrin, a chlorinated cyclodiene insecticide. Dieldrin was widely used in agriculture for pest control but has since been banned in many countries due to its persistence in the environment and potential health risks. This compound is formed through the metabolic oxidation of dieldrin, primarily in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn-12-Hydroxydieldrin involves the oxidation of dieldrin. This can be achieved using liver microsomal monooxygenases, which catalyze the hydroxylation of dieldrin to form this compound . The reaction conditions typically involve the presence of mono-oxygenase inhibitors such as sesamex to control the reaction rate .
Industrial Production Methods: Industrial production of this compound is not common due to the restricted use of dieldrin. in laboratory settings, the compound can be synthesized by incubating dieldrin with rat liver microsomes under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: syn-12-Hydroxydieldrin undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound back to dieldrin or other less oxidized forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of various chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for further oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Further hydroxylated metabolites.
Reduction: Dieldrin or less oxidized forms.
Substitution: Various chlorinated derivatives.
Scientific Research Applications
syn-12-Hydroxydieldrin has several scientific research applications, including:
Environmental Studies: Used to study the degradation pathways of persistent organic pollutants (POPs) like dieldrin.
Bioremediation: Investigated for its role in microbial degradation of dieldrin in contaminated environments.
Analytical Chemistry: Used as a reference compound in analytical methods for detecting and quantifying dieldrin and its metabolites in environmental samples.
Mechanism of Action
The mechanism of action of syn-12-Hydroxydieldrin involves its interaction with various enzymes and molecular targets. It is primarily metabolized by liver microsomal monooxygenases, which hydroxylate dieldrin to form this compound . This compound can further undergo oxidation, reduction, and substitution reactions, leading to the formation of various metabolites . The molecular targets and pathways involved include cytochrome P450 enzymes and epoxide hydrolases .
Comparison with Similar Compounds
Dieldrin: The parent compound from which syn-12-Hydroxydieldrin is derived.
Aldrin: Another chlorinated cyclodiene insecticide that is metabolized to dieldrin.
Endrin: A stereoisomer of dieldrin with similar chemical properties and uses.
Uniqueness: this compound is unique due to its specific hydroxylation at the 12th position, which distinguishes it from other metabolites of dieldrin. This specific hydroxylation affects its chemical reactivity and biological activity, making it a valuable compound for studying the metabolic pathways and environmental fate of dieldrin .
Properties
IUPAC Name |
3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHKKHANKOOSAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949729 | |
Record name | syn-12-Hydroxydieldrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26946-01-0, 28548-09-6, 38149-13-2, 49748-76-7 | |
Record name | syn-12-Hydroxydieldrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxyendrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxydieldrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038149132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049748767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | syn-12-Hydroxydieldrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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